2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine
Description
2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine is a heterocyclic compound featuring a fused imidazo-phthalazine core substituted with a 4-bromophenyl group at position 2 and an amine at position 4. Its structural complexity and electron-rich aromatic system make it a candidate for pharmacological and materials science applications.
Properties
IUPAC Name |
2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4/c17-11-7-5-10(6-8-11)14-9-21-16(19-14)13-4-2-1-3-12(13)15(18)20-21/h1-9H,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCFXOKVYROPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC(=C3)C4=CC=C(C=C4)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320234 | |
| Record name | 2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
565169-58-6 | |
| Record name | 2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzylamine with phthalic anhydride to form an intermediate, which is then cyclized in the presence of a suitable catalyst to yield the target compound. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required standards for industrial applications .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the phenyl group undergoes nucleophilic substitution under optimized conditions. For example:
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Debromination : In DMF with Cs₂CO₃ and l-proline, debromination occurs at 60°C over 20 hours, yielding 2,4,5-triphenyl-1H-imidazole as a side product .
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Cross-coupling : While not explicitly documented for this compound, analogous 2-(2-bromophenyl)imidazoles participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids .
Table 1: Ligand Effects on Debromination and Cyclization
| Ligand | Base | Solvent | Time (h) | Yield of 3a (%) | Yield of 4 (%) |
|---|---|---|---|---|---|
| None | Cs₂CO₃ | DMF | 20 | 14 | 0 |
| l-proline | Cs₂CO₃ | DMF | 20 | 91 | 0 |
| 1,10-phenanthroline | Cs₂CO₃ | DMF | 20 | 0 | 41 |
Cyclization Reactions
The imidazo-phthalazine core facilitates cyclization with diketones. For instance:
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Formation of imidazo[1,2-f]phenanthridines : Reacting with cyclohexane-1,3-dione in DMF at 60°C for 20 hours using Fe₃O₄@SiO₂@MOF-199 (5 mol%) and l-proline yields fused heterocycles (e.g., 2,3-diphenyl-6,7-dihydroimidazo[1,2-f]phenanthridine-8(5H)-one) in up to 95% yield .
Table 2: Cyclization with Varied Diketones
| Diketone | Product Yield (%) | Catalyst Loading (mol%) |
|---|---|---|
| Cyclohexane-1,3-dione | 91 | 5 |
| 5,5-Dimethylcyclohexane-1,3-dione | 95 | 10 |
| 2,2-Diethoxytetralone | 87 | 5 |
Sulfonylation and Ring-Opening Reactions
The amine group at position 6 reacts with sulfonyl chlorides, leading to:
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Sulfonamide Formation : In dichloroethane (DCE) at 90°C, the amine reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to form N-sulfonyl derivatives .
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Phthalazine Ring Opening : Under prolonged heating, sulfonylated derivatives undergo ring opening to yield hydrazonomethylbenzonitriles via proton transfer and nucleophilic attack .
Table 3: Reactivity Trends in Analogous Compounds
Mechanistic Insights
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile reagent in organic chemistry.
- Reagent in Organic Reactions : The compound is utilized as a reagent in diverse organic reactions, including substitution and cyclization reactions. The presence of the bromine atom enhances its reactivity, facilitating nucleophilic substitution reactions that can lead to new derivatives.
Biological Applications
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activities against various pathogens. Studies have shown that modifications to the imidazo[2,1-a]phthalazine structure can enhance its effectiveness against bacteria and fungi.
- Anticancer Activity : The compound has been evaluated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with specific cellular pathways related to proliferation and apoptosis .
Medical Research
- Therapeutic Agent Exploration : Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its ability to modulate enzyme activity and interact with biological receptors positions it as a candidate for drug development targeting conditions like cancer and infectious diseases.
Industrial Applications
- Material Development : In industrial contexts, this compound is being investigated for its utility in developing new materials, including polymers and dyes. Its chemical properties allow it to be integrated into formulations that require specific performance characteristics.
- Pigment Synthesis : The compound serves as a precursor in the synthesis of dyes and pigments, leveraging its structural attributes to produce colorants with desirable properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Accessibility: Transition metal-free methods (e.g., for benzoimidazo-isoquinolines ) offer eco-friendly advantages over traditional routes requiring metal catalysts.
- Bioactivity Trends : Fluorine and bromine substituents enhance thermal stability and biological potency, as seen in imidazothiadiazoles and imidazo-pyridines .
Q & A
Q. What are the established synthetic routes for 2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions starting from brominated precursors and imidazo[2,1-a]phthalazine intermediates. A common route includes:
Cyclization : Reacting 4-bromophenyl derivatives with phthalazine precursors under reflux conditions using catalysts like phosphorus oxychloride (POCl₃) in chloroform .
Functionalization : Introducing the amine group via nucleophilic substitution or reductive amination. For example, ethyl acetate intermediates can react with hydrazine hydrate to form acetohydrazide derivatives, which are further functionalized .
Optimization Strategies :
Q. Key Data :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Cyclization Reaction | POCl₃/Chloroform, 8h reflux | 65–70 | |
| Hydrazide Formation | Ethanol, hydrazine hydrate, 24h | 80–85 |
Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?
Methodological Answer: Structural validation relies on spectroscopic and chromatographic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for amines) .
- NMR : <sup>1</sup>H NMR confirms aromatic proton environments (δ 7.2–8.5 ppm for bromophenyl and imidazo protons) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 300.3 for [M+H]⁺) align with theoretical molecular weight .
- Elemental Analysis : Confirms C, H, N, Br composition within ±0.4% of theoretical values .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) .
Advanced Research Questions
Q. What mechanistic insights exist regarding the biological activity of this compound derivatives against aldose reductase?
Methodological Answer: Derivatives of this compound exhibit aldose reductase (AR) inhibition, a target for diabetic complications.
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : The 4-bromophenyl group enhances binding to AR’s hydrophobic pocket via halogen bonding .
- Thiazolidinone Modifications : Adding thiazolidinone moieties improves IC₅₀ values (e.g., 0.87 μM vs. 1.2 μM for unmodified derivatives) .
Mechanism : Competitive inhibition by blocking NADPH cofactor binding. Kinetic assays (Lineweaver-Burk plots) confirm non-competitive inhibition in some derivatives .
Q. Key Data :
| Derivative | IC₅₀ (μM) | Inhibition Type | Source |
|---|---|---|---|
| Parent Compound | 1.2 | Competitive | |
| Thiazolidinone Derivative | 0.87 | Non-competitive |
Q. How do electronic effects of substituents on the bromophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The 4-bromophenyl group’s electron-withdrawing nature activates the ring for nucleophilic attack.
Q. What are common sources of variability in reported biological activities of this compound derivatives across different studies?
Methodological Answer: Discrepancies arise from:
Assay Conditions :
- Microplate Alamar Blue Assay (MABA) : Fluorescence interference may underestimate IC₅₀ values compared to radiometric BACTEC 460 .
- Cell Lines : Varying permeability in bacterial vs. mammalian cells affects activity .
Synthetic Purity : HPLC purity thresholds (<95% vs. ≥98%) impact reproducibility .
Solubility : DMSO concentration (>1%) may artifactually enhance or inhibit activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
